molecular formula C14H17N3O2 B12127196 4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12127196
M. Wt: 259.30 g/mol
InChI Key: FYYSJKBRMLYYGL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzamide core substituted with a tert-butyl group and a 1,2,5-oxadiazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzamide core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the benzamide core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, and bases are typically used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For example, in CuAAC reactions, it acts as a ligand that stabilizes the copper catalyst, thereby accelerating the reaction and reducing cytotoxicity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide stands out due to its combination of a benzamide core with a 1,2,5-oxadiazole ring and a tert-butyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C14H17N3O2/c1-9-12(17-19-16-9)15-13(18)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,15,17,18)

InChI Key

FYYSJKBRMLYYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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